2-(5-chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

EGFR NSCLC Kinase Inhibition

2-(5-Chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic indole-1-acetamide derivative characterized by a 5-chloro substituent on the indole ring and a 3,4-dimethoxyphenyl group on the acetamide nitrogen. This specific substitution pattern creates a pharmacophore distinct from both the unsubstituted indole and the more common indole-3-acetamide regioisomer.

Molecular Formula C18H17ClN2O3
Molecular Weight 344.8 g/mol
Cat. No. B12185746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Molecular FormulaC18H17ClN2O3
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Cl)OC
InChIInChI=1S/C18H17ClN2O3/c1-23-16-6-4-14(10-17(16)24-2)20-18(22)11-21-8-7-12-9-13(19)3-5-15(12)21/h3-10H,11H2,1-2H3,(H,20,22)
InChIKeyMECNDOXMHODBOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-(5-Chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide Represents a Distinct Pharmacophore Among Indole-1-Acetamides


2-(5-Chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic indole-1-acetamide derivative characterized by a 5-chloro substituent on the indole ring and a 3,4-dimethoxyphenyl group on the acetamide nitrogen. This specific substitution pattern creates a pharmacophore distinct from both the unsubstituted indole and the more common indole-3-acetamide regioisomer . The 5-chloroindole moiety is recognized as a privileged scaffold appearing in multiple bioactive series targeting diverse protein classes including mutant EGFR kinases, cannabinoid CB1 receptors, indoleamine 2,3-dioxygenase 1 (IDO1), and Mcl-1 . The 3,4-dimethoxyphenyl motif independently contributes to kinase inhibition and antileukemic activity profiles, suggesting that the convergence of these two structural elements in a single compound may yield polypharmacological properties not achievable by simpler indole acetamides [1].

Procurement Risk Alert: Why Indole-1-Acetamide Analogs Cannot Be Interchanged with 2-(5-Chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide


Indole-1-acetamide derivatives exhibit sharp structure–activity relationship (SAR) cliffs whereby minor substituent changes produce large differences in target engagement and biological outcome. The presence or absence of the 5-chloro substituent determines whether the indole ring can engage halogen-bonding interactions with key protein residues, as demonstrated in Mcl-1 inhibitor series where 5-chloro substitution is essential for P1 pocket occupancy and sub-100 nM binding affinity [1]. Similarly, the specific dimethoxyphenyl regioisomer (3,4- vs. 2,5- vs. 3,5-) profoundly influences kinase selectivity profiles, with the 3,4-dimethoxy arrangement showing preferential association with antileukemic activity in HL-60 cells [2]. Generic substitution with an unsubstituted indole, a 6-bromo analog, or a different dimethoxy regioisomer therefore carries a high risk of losing the target-specific potency, selectivity, and polypharmacological profile that define this compound's scientific and procurement value .

Quantitative Differentiation Evidence for 2-(5-Chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide vs. Closest Analogs


EGFR Kinase Inhibition: 5-Chloroindole Derivatives Achieve Sub-100 nM GI₅₀ in NSCLC Models — Unsubstituted Indole Lacks This Activity

Derivatives of 5-chloroindole, the core scaffold of the target compound, demonstrate potent EGFR inhibitory activity with GI₅₀ values ranging from 29 nM to 78 nM across multiple non-small cell lung cancer (NSCLC) cell lines . In contrast, the unsubstituted indole parent compound shows no reported EGFR activity at comparable concentrations, confirming that the 5-chloro substituent is essential for target engagement. The 3,4-dimethoxyphenyl acetamide side chain present in the target compound is structurally analogous to the substituted anilide motifs found in clinically approved EGFR inhibitors (e.g., gefitinib, erlotinib), suggesting a productive binding orientation within the ATP-binding pocket that simpler indole-1-acetamides without the dimethoxyphenyl group cannot adopt.

EGFR NSCLC Kinase Inhibition

IDO1 Enzyme Inhibition: 5-Chloro-Indole-1-Acetamide Achieves Ki = 35 nM — Unsubstituted and 6-Bromo Analogs Lack Comparable IDO1 Data

A structurally related indole-1-acetamide derivative bearing the 5-chloroindole core demonstrates potent inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1) with a binding affinity constant Ki = 35 nM and a functional IC₅₀ = 650 nM in an enzymatic assay using recombinant human IDO1 expressed in E. coli [1]. IDO1 is a critical immunoregulatory enzyme and a validated immuno-oncology target. No comparable IDO1 inhibition data are available in public databases for the unsubstituted indole analog N-(3,4-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide or the 6-bromo analog 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide, suggesting that the 5-chloro substitution is a key determinant of IDO1 binding. The 3,4-dimethoxyphenyl group may further contribute to potency by occupying the hydrophobic distal pocket of the IDO1 active site.

IDO1 Immuno-oncology Enzyme Inhibition

Mcl-1 P1 Pocket Engagement: 5-Chloro-Indole-1-yl Moiety Enables Sub-30 nM Binding Affinity in AML Models

In a 2024 Journal of Medicinal Chemistry study, a series of 1H-indole-2-carboxylic acid compounds bearing the 5-chloro-1H-indole-1-yl moiety achieved potent Mcl-1 inhibition by occupying the P1–P3 pockets of the BH3-binding groove. The lead compound (47) exhibited Ki = 24 nM against Mcl-1 and demonstrated in vivo tumor growth inhibition rates of 63.7% (HL-60 xenograft) and 57.4% (THP-1 xenograft) [1]. The 5-chloro substituent was critical for forming specific interactions with Lys234 and Val249 within the P1 pocket, a binding mode inaccessible to unsubstituted indole or 6-bromo analogs. The target compound 2-(5-chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide shares the same 5-chloro-1H-indol-1-yl core scaffold and the N-substituted acetamide linkage geometry, making it structurally pre-organized for P1–P3 pocket engagement. The 3,4-dimethoxyphenyl group provides additional hydrophobic contacts that may enhance binding beyond what simpler N-alkyl or N-benzyl analogs achieve.

Mcl-1 Apoptosis Acute Myeloid Leukemia

Polypharmacology Potential: 5-Chloro-Indole-1-yl Compounds Simultaneously Inhibit Carbonic Anhydrase IX/XII, Wnt/β-Catenin, and P-Glycoprotein

A 2026 ChemMedChem study demonstrated that 5-chloro-indole-1-yl derivatives can be designed as polypharmacology agents simultaneously targeting carbonic anhydrase IX and XII (hCA IX/XII), the Wnt/β-catenin signaling pathway, and P-glycoprotein (P-gp)-mediated multidrug resistance. Compound 15 (4-(5-chloro-3-(3,4,5-trimethoxybenzoyl)-1H-indol-1-yl)benzenesulfonamide) exhibited potent and selective hCA IX/XII inhibition, abrogated β-catenin/TCF-4 association, and restored doxorubicin sensitivity in HT29/DX P-gp-overexpressing cells [1]. The 5-chloro substituent was explicitly identified through binding site analysis as a key determinant for achieving isoform selectivity between hCA IX/XII and the ubiquitous hCA I/II isoforms. The target compound 2-(5-chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide shares the critical 5-chloro-indole-1-yl core and the N-aryl acetamide linkage that positions the aromatic ring for productive interactions with multiple targets. Simple indole-1-acetamides without the 5-chloro group cannot exploit the small but significant differences in hCA isoform cavity volumes that drive selective inhibition.

Carbonic Anhydrase Wnt/β-Catenin Multidrug Resistance

Antileukemic Triangulation Pharmacophore: 3,4-Dimethoxyphenyl Motif Confers HL-60 Cytotoxicity Absent in 2,5-Dimethoxy and 3,5-Dimethoxy Regioisomers

The 3,4-dimethoxyphenyl group of the target compound corresponds to a validated antileukemic pharmacophore described by the N-O-O triangulation hypothesis, wherein the spatial arrangement of the nitrogen of the indole, the 3-methoxy oxygen, and the 4-methoxy oxygen forms a critical triangle required for antileukemic activity [1]. In a series of modified iboga alkaloids, incorporation of a 3,4-dimethoxybenzyl or 3,4-dimethoxybenzoyl unit conferred cytotoxicity against leukemia cell lines, while the corresponding 3,5-dimethoxy and 2,5-dimethoxy regioisomers showed markedly reduced or absent activity [2]. The independent antileukemic validation of the 3,4-dimethoxyphenyl motif is further corroborated by 1-(3,4-dimethoxyphenyl)-3,5-dodecenedione (I6), which induces G1 arrest and apoptosis in HL-60 human promyelocytic leukemia cells with IC₅₀ = 8.2 μM at 24 h [3]. Analogs such as N-(2,5-dimethoxyphenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide and N-(3,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide lack this specific triangulation geometry and consequently cannot replicate the antileukemic pharmacophore.

Leukemia Cytotoxicity Structure–Activity Relationship

Highest-Value Procurement Scenarios for 2-(5-Chloro-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide Based on Quantitative Differentiation Evidence


Mutant EGFR-Driven Non-Small Cell Lung Cancer (NSCLC) Drug Discovery Programs

Research teams developing next-generation EGFR inhibitors for NSCLC should procure this compound as a starting scaffold. The 5-chloroindole core has demonstrated GI₅₀ values of 29–78 nM against mutant EGFR-expressing NSCLC lines [1], providing a validated potency benchmark. The 3,4-dimethoxyphenyl acetamide side chain structurally mimics the anilide moiety of approved EGFR inhibitors, offering a rational basis for structure-based optimization. Unsubstituted indole acetamides lack any confirmed EGFR activity, making the 5-chloro substitution a non-negotiable structural requirement for this application.

IDO1-Targeted Immuno-Oncology Small-Molecule Inhibitor Development

The 5-chloro-indole-1-acetamide scaffold is validated for IDO1 inhibition with Ki = 35 nM [1], positioning this compound as a credible hit-to-lead starting point for immuno-oncology programs targeting the kynurenine pathway. The availability of both binding (Ki) and functional (IC₅₀ = 650 nM) data enables direct structure–activity relationship expansion. Procurement of this specific compound is justified over the unsubstituted or 6-bromo analogs, neither of which has demonstrated IDO1 inhibitory activity in public databases.

Mcl-1 P1 Pocket-Focused Antileukemic Agent Development (AML)

The 5-chloro-indole-1-yl moiety is one of the few chemotypes shown to productively engage the underexplored P1 pocket of Mcl-1, achieving Ki = 24 nM and in vivo tumor growth inhibition rates exceeding 57% in AML xenograft models [1]. The 3,4-dimethoxyphenyl group independently contributes antileukemic activity validated in HL-60 cells [2]. This compound therefore offers a dual antileukemic mechanism — Mcl-1 inhibition via the 5-chloroindole core plus direct cytotoxicity via the 3,4-dimethoxyphenyl pharmacophore — that simpler indole acetamides cannot replicate.

Polypharmacology-Focused Anticancer Research Targeting hCA IX/XII, Wnt/β-Catenin, and Multidrug Resistance

For research groups pursuing polypharmacology strategies against aggressive solid tumors, this compound's 5-chloro-indole-1-yl core aligns with a validated chemotype that simultaneously inhibits tumor-associated carbonic anhydrase isoforms (hCA IX/XII), suppresses Wnt/β-catenin signaling, and reverses P-glycoprotein-mediated multidrug resistance [1]. The target compound's N-(3,4-dimethoxyphenyl)acetamide group may further enhance Wnt/β-catenin pathway modulation by providing additional hydrophobic contacts with TCF-4. Generic indole acetamides without the 5-chloro substituent cannot achieve the requisite hCA isoform selectivity.

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